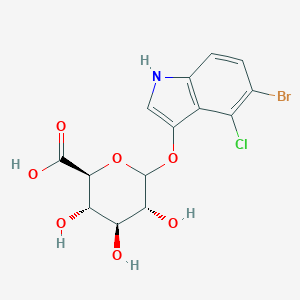

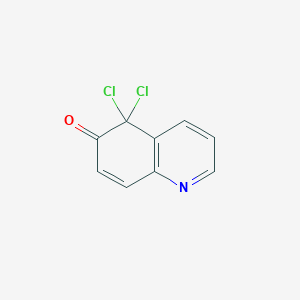

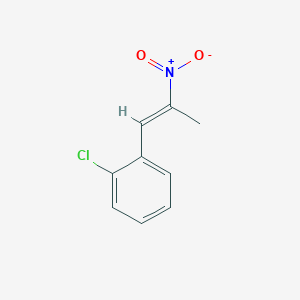

1-(2-Chlorophenyl)-2-nitropropene

概要

説明

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of bonds between the atoms.Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and catalysts.Physical And Chemical Properties Analysis

This involves analyzing the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.科学的研究の応用

Synthesis and Characterization of Derivatives

1-(2-Chlorophenyl)-2-nitropropene has been studied in the context of synthesizing and characterizing various derivatives. For example, the preparation of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, involving compounds like (1E,4E)-1-(2-methoxy-4-nitrophenyl)-5-(4-chlorophenyl)-2-methylpenta-1,4-dien-3-one, has been detailed, focusing on their spectroscopic characterization and quantum chemical insights (Khalid et al., 2020).

Nitrosation and Derivative Formation

Research has also been conducted on the nitrosation of related compounds, such as methallylchloride, leading to the formation of various nitropropene derivatives. This study explores the formation and structural elucidation of these compounds, such as 1-chloro-2-methyl-3-nitropropene-1 (Kooyman, Farenhorst, & Werner, 2010).

Cycloaddition Mechanisms

Mechanistic aspects of cycloaddition reactions involving nitropropene derivatives have been investigated. For instance, the study of [2+3] cycloaddition reactions of diphenylnitrone with trans-1-nitropropene-1 and related compounds reveals insights into their concerted mechanisms despite the high electron-deficient character of dipolarophiles (Jasiński & Baranski, 2006).

Thermal Decomposition

The thermal decomposition of nitropropene isomers, including 1-nitropropene, has been explored. This research provides insights into the products and potential mechanisms of decomposition, highlighting similarities and differences among various isomers (Chin, Mok, & Huang, 1990).

Antiparasitic Activity

Some derivatives of 2-nitropropene have been tested for antiparasitic activity, particularly against Trypanosoma cruzi. These studies assess the efficacy of different compounds and their potential as antiparasitic agents (Herrera et al., 2009).

Analytical Profiling in Forensic Science

In the context of forensic science, the analytical properties of compounds related to 1-(2-Chlorophenyl)-2-nitropropene, such as 4-methylthioamphetamine (4-MTA), have been explored. This includes the characterization of intermediates found in clandestine laboratories (Poortman & Lock, 1999).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.

将来の方向性

This involves understanding the potential future applications and research directions of the compound. It includes potential uses, ongoing research, and areas of interest for future research.

特性

IUPAC Name |

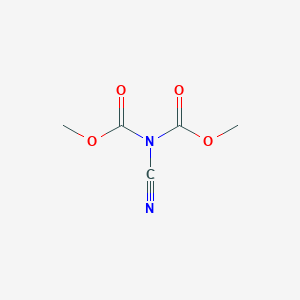

1-chloro-2-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXHCITVQOIVMI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1Cl)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-2-nitropropene | |

CAS RN |

18982-43-9 | |

| Record name | NSC168624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。